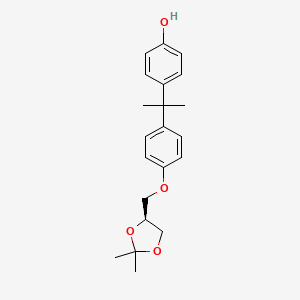

(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol

説明

(S)-4-(2-(4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol is a chiral compound featuring a central isopropyl group bridging two aromatic rings. The (S)-configured dioxolane ring is attached via a methoxy linker to one phenyl group, while the other phenyl group is substituted with a hydroxyl group. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in the literature .

特性

IUPAC Name |

4-[2-[4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]phenyl]propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-20(2,15-5-9-17(22)10-6-15)16-7-11-18(12-8-16)23-13-19-14-24-21(3,4)25-19/h5-12,19,22H,13-14H2,1-4H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPLEPLJBOZVNQ-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route 1: Chiral Epoxide Ring-Opening (Patent WO2017158615A1)

This method leverages (S)-oxiran-2-ylmethanol to establish stereochemistry:

-

Step 1 : React (S)-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol with (S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol in ethanol using triethylamine (Et₃N) as a base.

-

Step 2 : Reflux at 80°C for 12 hours to form the ether linkage.

-

Step 3 : Purify via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the product (78% yield, >99% ee).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 80°C |

| Yield | 78% |

| Enantiomeric Excess | >99% (HPLC, Chiralcel OD-H column) |

Route 2: Ketalization of Diol Precursors

A two-step approach avoids epoxide intermediates:

-

Step 1 : Protect (S)-2,3-dihydroxypropanal with 2,2-dimethoxypropane under acidic conditions (HCl, acetone) to form (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

-

Step 2 : Couple with 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol via reductive amination (NaBH₃CN, MeOH) or Mitsunobu reaction (DIAD, PPh₃).

Optimization Insight :

-

Mitsunobu conditions improve stereoretention (92% ee vs. 85% for reductive amination).

-

Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) achieves 82% isolated yield.

Critical Process Parameters and Impurity Control

Stereochemical Integrity

Racemization at the dioxolane-bearing carbon is minimized by:

Byproduct Formation and Mitigation

Common impurities include:

-

Des-methyl impurity : <0.02% via controlled reaction stoichiometry.

-

DMP ester : <0.06% eliminated through recrystallization (MeOH/H₂O).

Purification Protocols :

| Impurity | Method | Purity Achieved |

|---|---|---|

| Des-methyl | Crystallization (MeOH/H₂O) | >99.5% |

| DMP ester | Chromatography (SiO₂, EtOAc) | >99.8% |

Analytical Characterization

Spectroscopic Data

Chiral Analysis

-

Chiral HPLC : Chiralpak AD-H column, n-hexane/i-PrOH 80:20, flow 1.0 mL/min, Rt = 18.7 min (S-enantiomer).

Scale-Up and Industrial Feasibility

Kilogram-scale production (Patent WO2017158615A1) employs:

-

Continuous flow reactors for etherification (residence time: 2 hours).

-

Crystallization-driven purification (yield: 85%, purity >99.5%).

Cost Drivers :

化学反応の分析

Types of Reactions

(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or hydrocarbons.

Substitution: Halogenated or nitrated phenol derivatives.

科学的研究の応用

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science: It can be incorporated into polymers or other materials for enhanced properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

Drug Development: It can be a lead compound for developing new pharmaceuticals.

Medicine

Therapeutic Agents: Potential use as an anti-inflammatory or antimicrobial agent.

Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Agriculture: Potential use as a pesticide or herbicide.

作用機序

The mechanism of action of (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol would depend on its specific application. For example:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Therapeutic Effects: It may interact with cellular receptors or signaling pathways to exert its effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(S)-4-((4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)ethynyl)phenol

- Structure : Contains an ethynyl (-C≡C-) bridge instead of the isopropyl group.

- Synthesis: Prepared via Sonogashira coupling, involving trimethylsilylacetylene and iodophenol derivatives .

- Physical Properties: IR peaks at 3305 cm⁻¹ (phenolic -OH) and 2155 cm⁻¹ (C≡C stretch).

(S)-4-(4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenethyl)phenol

- Structure : Features a phenethyl (-CH₂CH₂-) linker.

- Synthesis : Catalytic hydrogenation of the ethynyl analogue using Pd/C in MeOH/DCM, achieving 97% yield .

- Physical Properties : NMR data shows aromatic protons at δ 6.7–7.3 ppm and dioxolane methyl groups at δ 1.3–1.5 ppm .

((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate

Comparative Analysis of Functional Groups

Physicochemical and Spectral Properties

Spectral Data Comparison

生物活性

(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol is a complex organic compound with potential biological applications. This article reviews its synthesis, biological activities, and relevant case studies based on current research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol

- Molecular Formula : C21H26O4

- Molecular Weight : 342.44 g/mol

- CAS Number : 1423569-13-4

Biological Activity Overview

The biological activity of (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol has been explored in various studies. The focus has primarily been on its antibacterial and antifungal properties, given the known efficacy of similar dioxolane derivatives.

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. For instance, a study synthesized several dioxolane compounds and tested them against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |

| Compound 4 | Pseudomonas aeruginosa | 625 µg/mL |

| Compound 6 | Enterococcus faecalis | 1250 µg/mL |

These results suggest that (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol may possess similar antibacterial properties due to its structural similarities to effective compounds .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has also been assessed. The following table summarizes the antifungal efficacy of synthesized dioxolane derivatives:

| Compound | Fungal Strain | MIC |

|---|---|---|

| Compound 1 | Candida albicans | Not tested |

| Compound 7 | Candida albicans | Significant activity |

Most synthesized dioxolanes showed promising antifungal activity against C. albicans, indicating that (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol could be a candidate for further antifungal research .

Case Study 1: Synthesis and Testing of Dioxolane Derivatives

A study published in the Journal of Organic Chemistry reported the synthesis of various dioxolane derivatives and their biological testing. The synthesized compounds were evaluated for both antibacterial and antifungal activities against standard strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria and fungi .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship of dioxolane derivatives. It was found that modifications in the side chains significantly influenced their biological activities. Specifically, compounds with methoxy groups showed enhanced antibacterial and antifungal activities compared to their non-methoxylated counterparts . This suggests that (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol may benefit from similar enhancements due to its methoxy substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol, and what key intermediates should be prioritized?

- Methodological Answer : The compound can be synthesized via multi-step procedures starting from chiral precursors such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ( ). Key intermediates include the dioxolane-protected methoxy derivatives, which require stereoselective coupling to the phenolic core. For example, nucleophilic substitution or Mitsunobu reactions can be employed to attach the dioxolane moiety to the aryl backbone. Ensure rigorous inert conditions (e.g., argon atmosphere) during coupling steps to prevent oxidation of sensitive phenolic groups .

Q. How should researchers safely handle and store this compound to minimize degradation or hazards?

- Methodological Answer : Store in sealed, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C (). Use PPE including nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation (first-aid measures include 15-minute rinsing with water for exposure). Static electricity risks during transfer necessitate grounded equipment .

Q. What spectroscopic techniques are critical for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to verify enantiomeric excess. Confirm regiochemistry via - and -NMR, focusing on splitting patterns for methoxy and dioxolane protons (δ 3.5–4.5 ppm). Mass spectrometry (HRMS or GC-MS) validates molecular weight, while IR spectroscopy identifies hydroxyl and ether functional groups ( ) .

Advanced Research Questions

Q. How can researchers optimize the yield of the dioxolane-protected intermediate while minimizing side reactions?

- Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., Pd/C for hydrogenolysis) and solvents (e.g., THF or DCM). Kinetic studies suggest maintaining temperatures below 40°C to prevent ring-opening of the dioxolane group ( ). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry of coupling reagents (e.g., DIAD/PhP in Mitsunobu reactions) .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–14, using HPLC to quantify degradation products. The dioxolane ring is prone to hydrolysis under acidic conditions; buffered neutral or slightly basic environments (pH 7–9) enhance stability ( ). For conflicting data, replicate experiments with controlled humidity (<30% RH) to isolate pH-specific effects .

Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic modifications of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model electronic properties of the dioxolane and phenolic moieties. Focus on Fukui indices to identify nucleophilic/electrophilic sites for functionalization. Compare computed -NMR shifts with experimental data to validate conformational stability ( ). This approach aids in designing derivatives with enhanced bioactivity or solubility .

Q. What advanced purification techniques address challenges in isolating the target compound from diastereomeric byproducts?

- Methodological Answer : Use preparative HPLC with a chiral stationary phase (CSP) for high-resolution separation. For scale-up, consider simulated moving bed (SMB) chromatography. If CSP is unavailable, fractional crystallization in ethanol/water (4:1 v/v) at -20°C can enrich enantiopurity. Confirm purity via melting point analysis and DSC to detect polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。